
tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C9H18N2O4S and its molecular weight is 250.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Building Blocks
Tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate and related compounds have been explored in the field of organic synthesis. These compounds serve as versatile intermediates and building blocks in organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related to this compound, have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Asymmetric Synthesis and Amines
Another significant application of this compound derivatives is in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, related to this compound, are exceedingly versatile intermediates for the asymmetric synthesis of amines. These intermediates, prepared in high yields, activate the imines for the addition of various nucleophiles and serve as powerful chiral directing groups. A wide range of highly enantioenriched amines have been synthesized using this methodology (Ellman, Owens, & Tang, 2002).
Sulfenic Acid Studies
Research into sulfenic acids, which relate to the this compound class, has been conducted to understand their electronic structure and thermal stability. For instance, the thermolysis of methyl tert-butyl sulfoxide has been studied to determine the electronic structure of methanesulfenic acid, indicating the stability of such compounds in the gas phase (Lacombe et al., 1996).
Nucleophilic Additions and Transformations
Compounds such as N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from this compound, are used in nucleophilic additions and transformations. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield, exemplifying their use in nucleophilic additions and transformations in organic chemistry (Sakaitani & Ohfune, 1990).
Asymmetric Mannich Reaction
The this compound derivatives are also employed in asymmetric Mannich reactions. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, has been synthesized via an asymmetric Mannich reaction, demonstrating the role of these compounds in synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Hydrogen and Halogen Bond Studies
Studies on carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been conducted to understand the interplay of strong and weak hydrogen and halogen bonds. These studies contribute to the understanding of molecular interactions and crystal structures in organic chemistry (Baillargeon et al., 2017).
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-7-5-11(6-7)16(4,13)14/h7H,5-6H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXONUHZOXRNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)
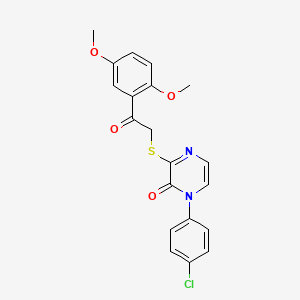
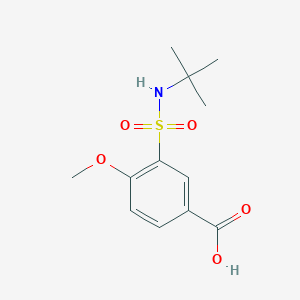

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)
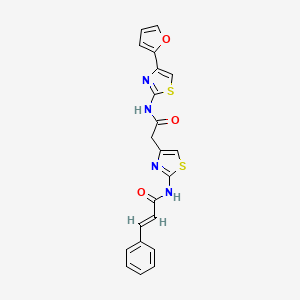
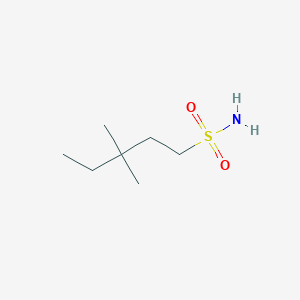
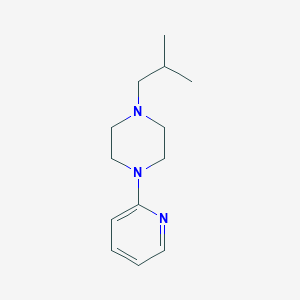
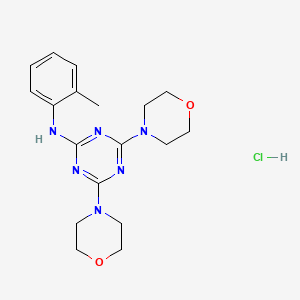
![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)
